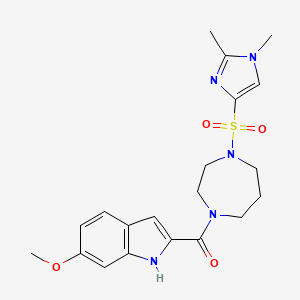![molecular formula C16H16N2O2S B2706246 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1172864-46-8](/img/structure/B2706246.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound could involve adapting existing methods using Lawesson’s reagent or P4S10 for oxygen/sulfur exchange reactions. A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The compound’s structure shares similarities with furan, thiophene, and pyrrole carboxamides. The structure was analyzed based on IR, 1 H, 13 C NMR and mass spectral data .Chemical Reactions Analysis
The obtained intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides was treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Applications
Research has explored the synthesis of thiazole derivatives, including compounds related to "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide," for their potential antiviral and antimicrobial activities. For instance, studies have demonstrated the synthesis of thiazole C-nucleosides showing in vitro activity against herpes virus, parainfluenza virus, and rhinovirus, along with potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). Similarly, compounds incorporating the benzodifuranyl and thiazolopyrimidine frameworks have been synthesized for their anti-inflammatory and analgesic properties, with some showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Catalytic Applications
The use of thiazole derivatives in catalysis has been documented, where they serve as ligands in bimetallic composite catalysts. These catalysts have been shown to be highly active in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, which is crucial for developing various pharmaceuticals and materials (Bumagin et al., 2019).
Anticancer Research
In the realm of anticancer research, the structural modification of thiazole derivatives has led to the development of compounds with promising anticancer activities. For example, microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups has yielded compounds evaluated for their anticancer activity against various human cancer cell lines. Some of these compounds exhibited promising anticancer activity, showcasing the potential of thiazole derivatives in oncology (Tiwari et al., 2017).
Antimicrobial and Antioxidant Activities
Thiazole derivatives synthesized from reactions involving 2-amino-5,6-dimethyl-1H-benzimidazole have shown significant antimicrobial and antioxidant activities. This highlights their potential utility in developing new antimicrobial agents and antioxidants (Sindhe et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-8-5-9(2)14-13(6-8)17-16(21-14)18-15(19)12-7-10(3)20-11(12)4/h5-7H,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMWZVSPUERBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=C(OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2706163.png)




![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)

![N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2706175.png)
![4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2706176.png)
![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)



![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)